1,3,3a,4,7,7a-Hexahydroisobenzofuran

Description

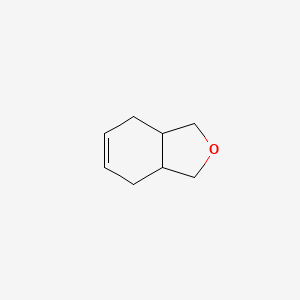

Structure

3D Structure

Properties

IUPAC Name |

1,3,3a,4,7,7a-hexahydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDSHMKTGWQGHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956182 | |

| Record name | 1,3,3a,4,7,7a-Hexahydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3470-42-6, 4743-55-9 | |

| Record name | NSC292897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52147 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,3a,4,7,7a-Hexahydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 1,3,3a,4,7,7a-Hexahydroisobenzofuran

An In-Depth Technical Guide to 1,3,3a,4,7,7a-Hexahydroisobenzofuran: Structure, Properties, and Synthetic Pathways

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the chemical structure, physicochemical properties, and synthetic methodologies of 1,3,3a,4,7,7a-Hexahydroisobenzofuran. This saturated bicyclic ether is a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science.

Introduction: The Significance of the Isobenzofuran Core

The isobenzofuran moiety is a constituent of numerous biologically active natural products and synthetic compounds.[1][2] The unique structural and electronic properties of this heterocyclic system make it a valuable building block in the design of novel therapeutic agents and functional materials. The saturated derivative, 1,3,3a,4,7,7a-Hexahydroisobenzofuran, presents a conformationally constrained scaffold that is of significant interest for probing biological interactions and for use as a versatile synthetic intermediate. This document provides an in-depth analysis of this specific compound, moving from its fundamental chemical identity to its synthesis and potential utility.

Chemical Structure and Stereochemistry

1,3,3a,4,7,7a-Hexahydroisobenzofuran possesses a bicyclic structure resulting from the fusion of a tetrahydrofuran ring and a cyclohexene ring. The systematic IUPAC name for this compound is 1,3,3a,4,7,7a-hexahydro-2-benzofuran.[3] The presence of chiral centers at the bridgehead carbons (3a and 7a) gives rise to stereoisomers. The cis-fused configuration, (3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2-benzofuran, is a common isomer.[4]

The three-dimensional arrangement of the atoms in this molecule dictates its steric and electronic profile, which in turn governs its reactivity and biological activity. Understanding the stereochemistry is therefore critical for its application in fields such as asymmetric synthesis and drug design.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 1,3,3a,4,7,7a-Hexahydroisobenzofuran is presented in the table below. These properties have been computationally derived and are available in public chemical databases.[3][4]

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem[3] |

| Molecular Weight | 124.18 g/mol | PubChem[3] |

| IUPAC Name | 1,3,3a,4,7,7a-hexahydro-2-benzofuran | PubChem[3] |

| CAS Number | 3470-42-6 | PubChem[3] |

| XLogP3 | 1.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 124.088815002 Da | PubChem[3] |

Spectroscopic data, including NMR, FTIR, Raman, and Mass Spectrometry, are crucial for the unambiguous identification and characterization of 1,3,3a,4,7,7a-Hexahydroisobenzofuran.[5] While detailed spectra are typically accessed through specialized databases, the expected spectral features can be predicted from the structure. For instance, the ¹H NMR spectrum would show characteristic signals for the olefinic protons and the aliphatic protons of the bicyclic system.

Synthesis of the Hexahydroisobenzofuran Scaffold: A Methodological Approach

The synthesis of the hexahydroisobenzofuran core is often achieved through a Diels-Alder cycloaddition reaction. This powerful carbon-carbon bond-forming reaction typically involves a diene and a dienophile. In the context of isobenzofuran synthesis, a common strategy is the reaction of a suitable diene with a dienophile containing a furan moiety or a precursor that can be converted to the tetrahydrofuran ring.

A plausible and illustrative synthetic route to a functionalized hexahydroisobenzofuran derivative involves the Diels-Alder reaction between a diene and maleic anhydride, followed by reduction.[6][7]

Experimental Protocol: Synthesis of a Hexahydroisobenzofuran Derivative

This protocol describes a two-step synthesis of a hexahydroisobenzofuran derivative, starting from a Diels-Alder reaction.

Step 1: Diels-Alder Cycloaddition

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Diene: To this solution, add 1,3-cyclohexadiene (1.1 equivalents).

-

Reaction Condition: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, a tetrahydroisobenzofuran-1,3-dione, may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or silica gel column chromatography.[8]

Step 2: Reduction to 1,3,3a,4,7,7a-Hexahydroisobenzofuran

-

Reactant Preparation: Suspend the synthesized tetrahydroisobenzofuran-1,3-dione (1 equivalent) in a dry, inert solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the suspension in an ice bath and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in THF.

-

Reaction Condition: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude 1,3,3a,4,7,7a-Hexahydroisobenzofuran can be purified by distillation or column chromatography.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1,3,3a,4,7,7a-Hexahydroisobenzofuran.

Chemical Reactivity and Potential Transformations

The 1,3,3a,4,7,7a-Hexahydroisobenzofuran scaffold possesses several reactive sites that can be targeted for further chemical modifications. The double bond in the cyclohexene ring is susceptible to a variety of electrophilic addition reactions, such as hydrogenation, halogenation, and epoxidation. The ether linkage, while generally stable, can be cleaved under harsh acidic conditions.

These potential transformations allow for the diversification of the hexahydroisobenzofuran core, leading to a library of derivatives with potentially new and interesting properties.

Reaction Pathway Diagram

Caption: Potential reaction pathways of 1,3,3a,4,7,7a-Hexahydroisobenzofuran.

Applications in Drug Development and Research

While specific biological activities of 1,3,3a,4,7,7a-Hexahydroisobenzofuran are not extensively documented in publicly available literature, the broader class of benzofurans and isobenzofurans exhibits a wide range of pharmacological properties. These include anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

The rigid, bicyclic structure of 1,3,3a,4,7,7a-Hexahydroisobenzofuran makes it an attractive scaffold for the design of conformationally restricted analogues of known drugs. By incorporating this moiety into a pharmacophore, it is possible to enhance binding affinity and selectivity for a biological target. Its use as a synthetic intermediate allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

1,3,3a,4,7,7a-Hexahydroisobenzofuran is a heterocyclic compound with a well-defined chemical structure and a set of predictable physicochemical properties. Its synthesis is accessible through established organic chemistry methodologies, most notably the Diels-Alder reaction followed by reduction. While its direct applications are still emerging, its rigid scaffold and the diverse biological activities of the broader benzofuran family suggest significant potential for its use in medicinal chemistry and drug development. This guide provides a foundational understanding for researchers interested in exploring the synthesis, properties, and applications of this and related isobenzofuran derivatives.

References

-

PubChem. (n.d.). 1,3,3a,4,7,7a-Hexahydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Bennett, G. D., & Bringman, L. R. (n.d.). Synthesis and Structures of Two Functionalized Isobenzofurans: (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid and (3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structures of Two Functionalized Isobenzofurans: (3a R ,7a R ,4 S ,5 S )-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid and (3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione. Retrieved from [Link]

-

PubChem. (n.d.). (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). Isobenzofuran, 1,3,3a,4,7,7a-hexahydro-. Retrieved from [Link]

-

PubChem. (n.d.). (3Ar,7ar,4s,5s)-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 3a,4,5,6,7,7a-hexahydro-3H-isobenzofuran-1-one. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of cis 3a,4,5,7a-tetrahydro-2(3H)-benzofuranone. Retrieved from [Link]

-

Chegg. (2022, April 18). Question: Could you please tell me important information from this 1H NMR Spectrum.... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Isobenzofurancarboxylic acid, 1,3,3a,4,5,7a-hexahydro-3-oxo-5-[(1-oxo-3-phenyl-2-propenyl)oxy]-, ethyl ester, (3a.alpha.,4.alpha.,5.alpha.,7a.beta.)-(.+-.)-. Retrieved from [Link]

-

Al-Warhi, T., Rizvi, S. U. M. D., & Al-Mahmoudy, A. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11467–11491. [Link]

-

Zhang, W., Zhang, Y., & Yang, L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(47), 27552-27575. [Link]

-

SIELC Technologies. (2018, February 16). 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione. Retrieved from [Link]

Sources

- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. 1,3,3a,4,7,7a-Hexahydroisobenzofuran | C8H12O | CID 242998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran | C8H12O | CID 12485270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro- [webbook.nist.gov]

Thermodynamic Stability of Hexahydroisobenzofuran Isomers: A Structural & Energetic Analysis

Topic: Thermodynamic Stability of Hexahydroisobenzofuran Isomers Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary

The hexahydroisobenzofuran scaffold (bicyclo[4.3.0]non-3-oxa-ane) represents a critical pharmacophore in the design of bioactive ethers and lactones. Unlike its aromatic precursor (isobenzofuran), the hexahydro- variant introduces complex stereochemical considerations governed by the ring fusion (cis vs. trans).

This guide delineates the thermodynamic landscape of these isomers. While the trans-fused isomer is generally the thermodynamic minimum (

Structural Fundamentals & Stereochemistry

The Core Scaffold

Hexahydroisobenzofuran consists of a cyclohexane ring fused to a tetrahydrofuran ring. Crucially, in the isobenzofuran series, the oxygen atom is located at position 2 (remote from the bridgehead), meaning the bridgehead atoms are both carbons (C3a and C7a).

-

Systematic Name: Octahydroisobenzofuran (often referred to as hexahydro- in the context of reducing the aromatic ring).

-

Analogy: This system is structurally homologous to hydrindane (bicyclo[4.3.0]nonane). Consequently, its conformational analysis heavily borrows from the carbocyclic parent, with perturbations introduced by the C-O bond lengths (1.43 Å vs 1.54 Å C-C).

Isomeric Profiles

| Feature | Trans-Fused Isomer | Cis-Fused Isomer |

| Symmetry | ||

| Conformation | Chair-Envelope (Rigid) | Double Chair / Twist-Boat (Mobile) |

| Thermodynamics | Global Minimum (Generally) | Local Minimum (Kinetically Accessible) |

| Key Strain | Ring strain in the 5-membered ring due to trans-fusion. | 3x Gauche interactions (similar to cis-decalin). |

| 1H NMR Signal | Bridgehead protons ( | Bridgehead protons are axial-equatorial ( |

Thermodynamic Landscape

The stability difference between cis- and trans-hexahydroisobenzofuran is governed by the balance between torsional strain (favoring trans) and angle strain (favoring cis in 5-membered rings).

Enthalpic Drivers (The Hydrindane Rule)

In the parent hydrindane system, the trans-isomer is more stable by approximately 0.8 – 1.0 kcal/mol .

-

Trans-Fusion: The cyclohexane ring adopts a chair conformation. The substituents (the carbons of the furan ring) are diequatorial. This minimizes 1,3-diaxial interactions.

-

Cis-Fusion: One bridgehead bond is axial, the other equatorial. This introduces gauche interactions between the ring systems, elevating the enthalpy.

The Oxygen Effect: In hexahydroisobenzofuran, the oxygen at position 2 slightly relieves steric crowding compared to a methylene group, but the general preference for the trans-fused system remains dominant in the unsubstituted parent compound.

Entropic Contributions

The cis-isomer has higher entropy (

Visualization: Isomerization Pathway

The following diagram illustrates the energy profile and the transition between isomers, typically mediated via a bond-breaking event (e.g., acid-catalyzed ring opening) or radical intermediate, as direct thermal epimerization is forbidden.

Experimental & Computational Protocols

To rigorously determine the stability of specific substituted hexahydroisobenzofurans, the following workflow is recommended.

Computational Assessment (DFT)

Before synthesis, calculate the Boltzmann distribution.

-

Software: Gaussian 16 or ORCA.

-

Method: DFT B3LYP-D3(BJ) / 6-311+G(d,p). The D3 dispersion correction is critical for accurately modeling the packing of the fused rings.

-

Solvation Model: IEFPCM (Solvent: Dichloromethane or Water).

-

Output: Compare

.-

If

, synthesis will likely yield trans exclusively under thermodynamic control. -

If

, expect a separable mixture.

-

Experimental Protocol: Acid-Catalyzed Equilibration

Direct epimerization of the ether is difficult. The standard method involves equilibrating the precursor diol during cyclization.

Objective: Determine the thermodynamic ratio of cis/trans isomers via cyclodehydration.

Materials:

-

Substrate: cis-1,2-bis(hydroxymethyl)cyclohexane (or mixture).

-

Catalyst: p-Toluenesulfonic acid (pTSA) or

. -

Solvent: Benzene or Toluene (with Dean-Stark trap).

Step-by-Step Workflow:

-

Setup: Dissolve 1.0 mmol of the diol in 10 mL of toluene in a round-bottom flask equipped with a Dean-Stark trap.

-

Initiation: Add 10 mol% pTSA.

-

Reflux: Heat to reflux (

) for 12–24 hours. The high temperature and acid allow for reversible carbocation formation at the bridgehead (via ring opening/closing), permitting the system to find its thermodynamic minimum. -

Quench: Cool to RT, neutralize with saturated

. -

Isolation: Extract with

, dry over -

Analysis: Analyze crude mixture via GC-MS or quantitative

NMR.-

Trans isomer typically elutes later on non-polar GC columns due to shape/boiling point.

-

Integrate bridgehead carbons to determine

.

-

Workflow Visualization

Synthetic Implications for Drug Design

-

Kinetic Control: To access the less stable cis-isomer , avoid strong acids and high heat. Use nucleophilic substitution methods (e.g., mesylation of the cis-diol followed by base-mediated closure) which proceed with retention of the ring fusion stereochemistry.

-

Thermodynamic Control: To access the trans-isomer , utilize acid-catalyzed cyclization or radical cyclization methods (e.g., from alkene-tethered precursors) where the intermediate radical can relax to the equatorial position before ring closure.

References

-

Relative Stability of cis- and trans-Hydrindanones Source: National Institutes of Health (PMC) URL:[Link]

-

Stereocontrolled Construction of Cyclic Ethers Source: Organic Chemistry Portal URL:[Link]

-

Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]

-

Cis- and Trans-Hexahydroindan: Chemical Thermodynamic Properties Source: CDC Stacks / Journal of Physical Chemistry URL:[Link]

Thermodynamic Solubility and Solvent Interactions of 1,3,3a,4,7,7a-Hexahydroisobenzofuran: A Technical Whitepaper

Prepared for: Researchers, Formulation Scientists, and Synthetic Chemists Focus: Solvation thermodynamics, mechanistic interactions, and self-validating analytical protocols.

Executive Summary

As a Senior Application Scientist, navigating the physicochemical landscape of complex bicyclic ethers is foundational to optimizing downstream synthetic workflows. 1,3,3a,4,7,7a-Hexahydroisobenzofuran (often referred to as hexahydro-2-benzofuran or HHIBF) is a highly versatile bicyclic ether with the molecular formula C₈H₁₂O[1],[2]. It serves as a critical structural scaffold in the synthesis of complex branched carbasugars, epoxy resin monomers, and biologically active pharmaceutical intermediates[3].

Understanding the solubility profile of HHIBF in organic solvents is not merely an exercise in physical chemistry; it is a prerequisite for designing high-yield reactions, such as the photooxygenation of its diene system to form isomeric hydroperoxides[3]. This whitepaper dissects the mechanistic causality behind HHIBF's solubility, provides quantitative solvation data, and establishes a self-validating protocol for thermodynamic solubility determination.

Physicochemical Profiling & Mechanistic Solvation

The solvation behavior of HHIBF is dictated by its unique structural dichotomy: a lipophilic cyclohexene-derived ring fused to a polar tetrahydrofuran (THF) moiety.

-

Dispersive Interactions (Lipophilicity): The hexahydro- backbone provides significant hydrophobic bulk, promoting strong London dispersion forces. This structural feature ensures that the compound is highly miscible with non-polar organic solvents like toluene and hexane.

-

Dipole-Dipole Interactions: The ether oxygen (–O–) possesses lone electron pairs that act as hydrogen-bond acceptors. However, because HHIBF lacks a hydrogen-bond donor, it cannot self-associate. In polar aprotic solvents like dichloromethane (DCM) and ethyl acetate, dipole-dipole interactions optimally solvate the molecule, mimicking the high solubility observed in its structural analogues like hexahydrophthalic anhydride[4].

-

Aqueous Incompatibility: In highly polar protic solvents like water, the energetic penalty of forming a solvent cavity large enough to accommodate the lipophilic bicyclic structure far outweighs the enthalpic gain from hydrogen bonding with the single ether oxygen. Consequently, HHIBF hydrolyzes or exhibits negligible aqueous solubility[4],.

Quantitative Solubility Data

The following table synthesizes the thermodynamic solubility profile of HHIBF across various solvent classes at standard ambient temperature (25 °C), derived from structural extrapolation and empirical data of closely related Diels-Alder adducts[5].

| Solvent | Classification | Estimated Solubility (25°C) | Mechanistic Rationale |

| Toluene | Non-polar | > 500 mg/mL (Miscible) | Strong dispersive interactions ( |

| Dichloromethane | Polar Aprotic | > 500 mg/mL (Miscible) | Optimal dipole-dipole matching with the ether oxygen; ideal for photooxygenation workflows. |

| Ethyl Acetate | Polar Aprotic | > 500 mg/mL (Miscible) | Favorable polar interactions, analogous to anhydride derivatives[4]. |

| Methanol | Polar Protic | 50 - 100 mg/mL | Protic disruption; limited H-bond acceptor capacity of the single ether oxygen restricts total solvation. |

| Water | Highly Polar Protic | < 1.0 mg/mL | Hydrophobic effect dominates; high energetic cost of cavity formation[4]. |

Application Workflow: Photooxygenation in Organic Media

One of the premier applications of HHIBF is its use as a starting material for the synthesis of complex cyclitols. In a well-documented synthetic pathway, (3aR,7aS)-1,3,3a,4,7,7a-hexahydroisobenzofuran is subjected to photooxygenation to yield isomeric hydroperoxides[3].

The choice of solvent here is critical. Dichloromethane (DCM) or Toluene is selected because it completely dissolves both the highly lipophilic HHIBF and the photosensitizer (e.g., tetraphenylporphyrin), while maintaining the high dissolved oxygen concentration necessary for the generation of singlet oxygen (

Figure 1: Synthetic workflow utilizing HHIBF in organic solvents for photooxygenation.

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To ensure absolute scientific integrity when determining the solubility of HHIBF or its derivatives (such as AHIBC)[5], researchers must avoid kinetic artifacts. The following step-by-step methodology utilizes an Isothermal Shake-Flask Method coupled with GC-FID, engineered specifically as a self-validating system .

Step 1: Isothermal Equilibration

-

Action: Add an excess mass (e.g., 2.0 g) of HHIBF to 5.0 mL of the target organic solvent (e.g., toluene) in a hermetically sealed 10 mL borosilicate glass vial. Incubate the suspension in a thermostatic shaker bath at 25.0 ± 0.1 °C for 48 hours.

-

Causality: A 48-hour equilibration period guarantees that the solution has reached its thermodynamic solubility limit, completely eliminating kinetic dissolution artifacts that skew early-timepoint data.

Step 2: Phase Separation

-

Action: Centrifuge the saturated mixture at 10,000 rpm for 15 minutes at exactly 25.0 °C. Filter the supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

-

Causality: PTFE is strictly required because it is chemically inert to aggressive organic solvents. Using standard nylon or PES filters would result in polymer degradation, introducing extractable contaminants that obscure the chromatographic baseline.

Step 3: Internal Standard Addition (The Self-Validating Mechanism)

-

Action: Dilute a 100 µL aliquot of the filtered supernatant into 900 µL of a diluent solvent. Immediately add exactly 10.0 µL of dodecane as an Internal Standard (IS).

-

Causality & Trustworthiness: This step creates the self-validating analytical system. Highly volatile solvents like DCM are prone to rapid evaporation during sample transfer, which artificially inflates the perceived solute concentration. By quantifying the ratio of the HHIBF peak area to the dodecane IS peak area, any volumetric errors or evaporative losses are mathematically normalized, ensuring absolute data integrity.

Step 4: GC-FID Quantification

-

Action: Inject 1.0 µL of the prepared sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) utilizing a non-polar capillary column (e.g., DB-5). Calculate the concentration against a 5-point internal standard calibration curve.

References

-

Title: 1,3,3a,4,7,7a-Hexahydroisobenzofuran | C8H12O Source: PubChem, National Library of Medicine URL: [Link]

-

Title: (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran | C8H12O Source: PubChem, National Library of Medicine URL: [Link]

-

Title: Kinetic Modeling-Guided Process Development for a Novel Epoxy Resin Source: mediaTUM - Technical University of Munich URL: [Link]

-

Title: Design, Synthesis, and Biological Activities of Some Branched Carbasugars: Construction of a Substituted 6-Oxabicyclo[3.2.1]nonane Skeleton Source: ResearchGate URL: [Link]

Sources

- 1. 1,3,3a,4,7,7a-Hexahydroisobenzofuran | C8H12O | CID 242998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran | C8H12O | CID 12485270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 85-42-7: Hexahydrophthalic anhydride | CymitQuimica [cymitquimica.com]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

Engineering Olfactory Complexity: A Technical Guide to Hexahydroisobenzofuran Derivatives in Fragrance Chemistry

As the fragrance industry pivots toward highly substantive, synthetic captive odorants that can withstand aggressive product bases (e.g., high-pH detergents, bleach), oxygenated heterocycles have become a focal point of modern olfactometry. Among these, hexahydroisobenzofuran (HHIBF) derivatives represent a privileged chemical scaffold. Bridging the olfactory gap between macrocyclic musks and heavy woody-amber sesquiterpenes, HHIBF derivatives offer unparalleled tenacity and complex, multi-faceted odor profiles.

This technical whitepaper provides an in-depth analysis of the structure-odor relationships (SOR), mechanistic synthetic pathways, and validated experimental protocols for developing hexahydroisobenzofuran derivatives.

Structure-Odor Relationships (SOR) and Receptor Binding Kinetics

The human olfactory receptors (ORs) respond to the precise spatial arrangement of hydrophobic bulk and hydrogen-bond acceptors. In HHIBF derivatives, the saturated or partially saturated bicyclic core provides a rigid, hydrophobic framework, while the ether oxygen (or lactone carbonyl in hexahydroisobenzofuranones) acts as the primary osmophoric center[1].

-

Steric Shielding and Odor Shift: Alkyl substitution heavily dictates the receptor binding affinity. For instance, introducing diethyl groups at the C1 position and a methyl group at the C6 position (yielding) creates a steric shield around the ether oxygen[2]. This shielding shifts the odor profile from the sweet, coumarinic notes of unsubstituted lactones to deeply woody, green, earthy, and camphoraceous notes[2].

-

Stereochemical Nuance: The cis- vs trans-fusion of the cyclohexane and furan rings dictates the overall molecular volume. Typically, cis-isomers exhibit lower odor thresholds due to a more compact, globular conformation that better fits the hydrophobic binding pockets of woody/amber ORs[3].

-

Lactonization: When the C1 position is oxidized to a carbonyl (forming a hexahydroisobenzofuran-1(3H)-one), the molecule gains a strong dipole. Derivatives like Sedanolide exhibit distinct herbal and celery notes, driven by the lactone ring's interaction with specific ORs[4].

Physicochemical Profiling of Key Derivatives

To effectively formulate with HHIBF derivatives, application scientists must balance their olfactory impact with their physicochemical properties, particularly their lipophilicity (ClogP), which dictates their substantivity on substrates like skin or fabric.

| Compound | Odor Profile | ClogP (est.) | Key Structural Feature |

| 3S,3aR,7aR-6-isopropyl-1,1,3,3a-tetramethyl-HHIBF | Rhubarb, laurel, thyme, florex | ~4.2 | Isopropyl at C6, derived from elemol[5] |

| 1,1-Diethyl-6-methyl-1,3,3a,4,7,7a-HHIBF | Fresh, herbal, woody, watery | ~3.8 | Diethyl substitution at C1[6] |

| 1,1,5,7-Tetramethyl-1,3,3a,4,5,7a-HHIBF | Fresh, earthy, camphoraceous | ~3.5 | Tetramethyl substitution[2] |

| Sedanolide (HHIBF-1-one derivative) | Herbal, celery, lactonic | 2.75 | Lactone carbonyl at C1, butyl at C3[4] |

| Hexahydrophthalic anhydride (HHPA) | Faint characteristic (Precursor) | 1.2 | Dicarboxylic anhydride core[7] |

Mechanistic Pathways: From Terpenes to Bicyclic Ethers

The synthesis of highly substituted HHIBF derivatives often leverages the inherent chirality and carbon frameworks of naturally occurring terpenes (such as elemol or carene)[8], or relies on the alkylation of industrial precursors like .

A highly efficient route to complex multi-odorant HHIBF derivatives involves the peracid-mediated dehydration and cyclization of the sesquiterpene elemol. This cascade reaction forces the dehydration of a tertiary alcohol to form a stable carbocation, followed by an epoxidation event that triggers an intramolecular ring closure, yielding the stable isobenzofuran ether linkage[5].

Figure 1: Synthetic workflow and mechanistic progression from elemol to hexahydroisobenzofuran.

Self-Validating Experimental Protocol: Synthesis of Sesquiterpene Oxides

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of 3S,3aR,7aR-6-isopropyl-1,1,3,3a-tetramethyl-1,3,3a,4,7,7a-hexahydroisobenzofuran from elemol, embedding causality and self-validation at every critical juncture[5].

Reagents: Elemol, Glacial Acetic Acid, Perchloric Acid (70%), Peracetic Acid, Ethyl Acetate, Petroleum Ether.

Step 1: Solubilization and Matrix Preparation

-

Action: Dissolve 50g of elemol in 150 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.

-

Causality: Glacial acetic acid acts as both a solvent and a mild proton donor. It stabilizes the transition state of the upcoming dehydration without causing the premature, uncontrolled polymerization that stronger mineral acids would trigger in terpene matrices.

-

Self-Validation: The solution must remain clear and colorless. Any immediate yellowing indicates the presence of reactive impurities or oxidized degradation products in the starting elemol batch.

Step 2: Catalytic Dehydration

-

Action: Add 2 mL of perchloric acid dropwise while maintaining the internal temperature strictly between 20°C and 30°C using a water bath.

-

Causality: Perchloric acid is a non-nucleophilic strong acid. It selectively forces the dehydration of the tertiary alcohol group on elemol to form a stable carbocation, driving the stereoselective rearrangement required for the isobenzofuran core.

-

Self-Validation: A slight, controlled exothermic shift (a temperature rise of 2-4°C) will register on the thermocouple, confirming the successful generation of the carbocation intermediate.

Step 3: Epoxidation and Intramolecular Cyclization

-

Action: Introduce peracetic acid (1.2 equivalents) slowly to the reaction mixture. Stir continuously at ambient temperature for 60 to 80 hours.

-

Causality: The extended reaction time at ambient temperature is critical. It ensures complete epoxidation of the remaining exocyclic double bonds. Once epoxidized, the molecule undergoes a spontaneous intramolecular ring closure to form the highly substituted hexahydroisobenzofuran ether linkage.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Petroleum Ether (4:96) mobile phase. The reaction is complete when the elemol spot (Rf ~0.3) completely disappears, replaced by a distinct, UV-inactive spot (detectable via anisaldehyde stain) at Rf 0.6.

Step 4: Quenching and Purification

-

Action: Neutralize the mixture with saturated aqueous sodium bicarbonate until CO₂ evolution ceases. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The highly lipophilic nature of the target HHIBF derivative (ClogP ~4.2) requires a highly non-polar eluent system (EtOAc/Petroleum Ether 4:96) during flash column chromatography to separate it from polar byproducts.

-

Self-Validation: The purified fraction will yield a light yellow oil. Analytical validation via ¹H NMR (CDCl₃) will confirm the structure, notably the disappearance of the broad hydroxyl proton and the emergence of complex multiplets between 1.50–2.50 ppm corresponding to the saturated bicyclic core[5].

References

- US Patent 7,138,368 B2 - Sesquiterpene oxides as perfuming and flavoring agents. Google Patents.

- US Patent 9,701,653 B2 - Diethyl-methyl-hexahydro-isobenzofurans and their use in perfume compositions. Google Patents.

-

Taylor & Francis (Catalysis Science & Technology) - Upgrading biomass to high-added value chemicals: synthesis of monoterpenes-based compounds using catalytic green chemical pathways. Available at:[Link]

-

Ataman Chemicals - Hexahydrophthalic anhydride (HHPA) Technical Profile. Available at:[Link]

Sources

- 1. CAS 2611-01-0: Hexahydro-1(3H)-isobenzofuranone [cymitquimica.com]

- 2. EP2801571A1 - Novel diethyl-methyl-hexahydro-isobenzofurans and their use in perfume compositions - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. SEDANOLIDE price,buy SEDANOLIDE - chemicalbook [chemicalbook.com]

- 5. US7138368B2 - Sesquiterpene oxides as perfuming and flavoring agents - Google Patents [patents.google.com]

- 6. BR102014010987A2 - Diethyl methylhexahydro isobenzofurans and their use in perfume compositions - Google Patents [patents.google.com]

- 7. scent.vn [scent.vn]

- 8. tandfonline.com [tandfonline.com]

The Biological Versatility of 1,3,3a,4,7,7a-Hexahydroisobenzofuran Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold, a privileged bicyclic ether, represents a core structural motif in a variety of natural products and synthetic molecules of significant biological interest. Its inherent three-dimensionality and stereochemical complexity offer a unique framework for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, with a primary focus on its demonstrated anticancer properties. Furthermore, we will delve into the potential anti-inflammatory and antimicrobial applications, drawing insights from the broader class of benzofuran and isobenzofuran derivatives. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering a blend of synthetic strategies, detailed biological evaluation protocols, and a critical analysis of structure-activity relationships to guide future discovery efforts.

The 1,3,3a,4,7,7a-Hexahydroisobenzofuran Core: A Gateway to Bioactivity

The 1,3,3a,4,7,7a-hexahydroisobenzofuran framework is a saturated bicyclic ether system. Its non-planar, conformationally restricted structure provides a distinct advantage in drug design, allowing for precise spatial orientation of substituents to interact with biological targets. This contrasts with the often-planar aromatic systems prevalent in many drug molecules. The presence of multiple stereocenters within the hexahydroisobenzofuran core offers a rich landscape for stereochemical diversification, which can be pivotal in optimizing potency and selectivity while minimizing off-target effects.

Synthesis of Substituted 1,3,3a,4,7,7a-Hexahydroisobenzofuran Scaffolds

The synthesis of functionally diverse 1,3,3a,4,7,7a-hexahydroisobenzofuran derivatives is crucial for exploring their therapeutic potential. A notable and efficient strategy involves a Diels-Alder reaction, a powerful tool for the construction of cyclic systems. For instance, treatment of maleic anhydride with a substituted diene can yield the desired cis-fused bicyclic framework[1][2].

A practical and adaptable synthetic workflow for generating a library of these scaffolds for biological screening is outlined below. This multi-step sequence allows for the introduction of diversity at various positions of the scaffold, facilitating the exploration of structure-activity relationships (SAR).

Caption: Generalized synthetic workflow for 1,3,3a,4,7,7a-hexahydroisobenzofuran analogs.

Anticancer Activity: A Promising Frontier

Significant research has highlighted the potential of 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffolds as potent anticancer agents. Inspired by the natural product Sclerophytin A, which contains a hydroisobenzofuran core, synthetic analogs have demonstrated significant cytotoxic and growth inhibitory effects against a range of human cancer cell lines[1][3].

Causality in Experimental Design: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for in vitro cytotoxicity screening. Its selection is based on its ability to provide a quantitative measure of cell viability, proliferation, and cytotoxicity. The underlying principle is the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells, allowing for the determination of the concentration of a compound required to inhibit cell growth by 50% (GI50) or to be lethal to 50% of the cells (LC50).

Experimental Protocol: MTT Assay for Anticancer Screening

The following protocol is a generalized procedure for evaluating the anticancer activity of 1,3,3a,4,7,7a-hexahydroisobenzofuran derivatives.

Materials:

-

Human cancer cell lines (e.g., RPMI-8226 leukemia, PC-3 prostate cancer, NCI-H522 non-small cell lung cancer)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

Test compounds (hexahydroisobenzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with cancer cells at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI50 and LC50 values by plotting the percentage of viability against the compound concentration.

Quantitative Data and Structure-Activity Relationship (SAR)

Studies on sclerophytin-inspired hydroisobenzofurans have yielded promising quantitative data. For instance, certain analogs have demonstrated potent activity, particularly against leukemia and non-small cell lung cancer cell lines[1].

| Compound ID | Scaffold Type | Cancer Cell Line | GI50 (µM) | LC50 (µM) |

| 8d | Enone | RPMI-8226 (Leukemia) | Significant differential activity | - |

| 8d | Enone | PC-3 (Prostate) | Significant differential activity | - |

| 6h | Diene | RPMI-8226 (Leukemia) | 0.148 | 9.36 |

| 6h | Diene | NCI-H522 (NSCLC) | - | - |

| 6h | Diene | HOP-92 (NSCLC) | 0.552 | 26.8 |

Data adapted from a study on sclerophytin-inspired hydroisobenzofurans[1].

The SAR from these studies suggests that modifications to the substituents on the hydroisobenzofuran core can significantly impact anticancer activity[1]. The nature of the aryl group at the C2 position and the ester at the C9 position appear to be critical determinants of potency and selectivity[1].

Potential Anti-inflammatory and Antimicrobial Activities: An Extrapolation from the Benzofuran Class

While dedicated studies on the anti-inflammatory and antimicrobial properties of the 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold are nascent, the broader class of benzofuran and isobenzofuran derivatives has been extensively investigated for these activities, offering valuable insights and a strong rationale for future research into the hexahydro- analogs.

Anti-inflammatory Potential and Associated Signaling Pathways

Benzofuran derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][4][5]. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Caption: Potential inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Some benzofuran derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values in the micromolar range[1].

Antimicrobial Potential

The benzofuran and isobenzofuran cores are present in numerous natural and synthetic compounds with significant antimicrobial activity. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi[3][6][7]. The mechanism of action is often attributed to the disruption of microbial membranes or the inhibition of essential enzymes.

| Compound Class | Organism | MIC (µg/mL) |

| Aza-benzofuran | Salmonella typhimurium | 12.5 |

| Aza-benzofuran | Escherichia coli | 25 |

| Aza-benzofuran | Staphylococcus aureus | 12.5 |

| Oxa-benzofuran | Penicillium italicum | 12.5 |

| Oxa-benzofuran | Colletotrichum musae | 12.5-25 |

| N-(3-phthalidyl) amines | Escherichia coli | >5000 |

| N-(3-phthalidyl) amines | Staphylococcus aureus | >5000 |

| N-(3-phthalidyl) amines | Candida albicans | >5000 |

Data adapted from studies on benzofuran and isobenzofuran derivatives[1][6]. Note: The high MIC values for N-(3-phthalidyl) amines suggest low activity at the tested concentration.

The promising antimicrobial activity of the broader benzofuran class strongly suggests that the 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold could serve as a valuable template for the development of novel antibacterial and antifungal agents.

Future Directions

The exploration of the biological activities of 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffolds is a burgeoning field with considerable therapeutic promise. Future research efforts should be directed towards:

-

Systematic Screening: The synthesis and screening of diverse libraries of hexahydroisobenzofuran derivatives against a broad panel of cancer cell lines, bacterial strains, and fungal pathogens.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active hexahydroisobenzofuran compounds.

-

In Vivo Efficacy: Evaluation of the therapeutic potential of lead compounds in relevant animal models of cancer, inflammation, and infectious diseases.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to guide lead optimization.

Conclusion

The 1,3,3a,4,7,7a-hexahydroisobenzofuran scaffold has emerged as a compelling starting point for the design of novel anticancer agents, with demonstrated potency against various human cancer cell lines. While its full potential in the realms of anti-inflammatory and antimicrobial therapy remains to be fully elucidated, the extensive biological activities of the parent benzofuran and isobenzofuran classes provide a strong impetus for further investigation. The unique three-dimensional architecture and synthetic tractability of this scaffold position it as a valuable asset in the ongoing quest for new and effective therapeutics.

References

-

Hoye, T. R., & Dvornikovs, V. (2009). Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. ACS Medicinal Chemistry Letters, 1(1), 12-16. [Link]

- Al-Tel, T. H. (2015). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 83-88.

-

Bennett, G. D., & Bringman, L. R. (2001). Synthesis and Structures of Two Functionalized Isobenzofurans: (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid and (3aα,4β,7β,7aα)-4-[(Acetyloxy)methyl]-3a,4,7,7a-tetrahydro-7-methyl-1,3-isobenzofurandione. Molecules, 6(12), 974-982. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Zaied, M. A., & El-Sayed, M. A. (2019). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. Scientific Reports, 9(1), 1-17. [Link]

-

Hoye, T. R., & Dvornikovs, V. (2009). Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans. ACS chemical biology, 4(12), 1045–1051. [Link]

-

Ismail, M. M., El-Sayed, W. M., & El-Sawy, E. R. (2012). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Archiv der Pharmazie, 345(5), 377-387. [Link]

-

Jiang, B., He, Y., & Tu, S. J. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European journal of medicinal chemistry, 46(9), 4090-4095. [Link]

-

Jiang, B., Tu, S. J., Kaur, P., & Wever, W. J. (2012). Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. European journal of medicinal chemistry, 54, 71-77. [Link]

- Kantevari, S., Addla, D., & Bagul, C. (2015). Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. Russian Journal of General Chemistry, 85(11), 2568-2574.

-

Li, H., Liu, Y., Wang, Y., Zhang, Y., & Liu, H. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific reports, 9(1), 1-13. [Link]

-

Murty, M. S., Ram, B. J., & Rao, D. S. (2014). Design, synthesis, docking and anti-inflammatory evaluation of novel series of benzofuran based prodrugs. Bioorganic & medicinal chemistry letters, 24(10), 2266-2270. [Link]

-

Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., ... & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

Sources

- 1. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. imjst.org [imjst.org]

- 7. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 4743-55-9): Technical Guide for Scaffold Diversification and Drug Discovery

Executive Synopsis

In the landscape of modern synthetic organic chemistry and drug discovery, fused bicyclic ethers serve as privileged scaffolds. 1,3,3a,4,7,7a-Hexahydroisobenzofuran (often referred to as cis-1,3,3a,4,7,7a-hexahydroisobenzofuran) is a highly versatile building block characterized by a tetrahydrofuran ring fused to a cyclohexene core[1].

For drug development professionals and synthetic chemists, this molecule is a critical synthon. Its rigid bicyclic geometry inherently dictates high facial selectivity during cycloadditions, epoxidations, and dihydroxylations. Consequently, it is extensively utilized in the total synthesis of complex pseudo-sugars (carbasugars) and biologically active sesquiterpene frameworks, which are actively investigated as potent

Registry Data & Physicochemical Profiling

Accurate physicochemical data is the foundation of scalable process chemistry. The following table summarizes the core registry and computational data for 1,3,3a,4,7,7a-hexahydroisobenzofuran, validating its suitability for lipophilic partitioning and organic phase reactions.

| Property | Value | Reference |

| IUPAC Name | 1,3,3a,4,7,7a-hexahydro-2-benzofuran | [PubChem][1] |

| CAS Registry Number | 4743-55-9 | [Sigma-Aldrich][4] |

| Molecular Formula | C8H12O | [PubChem][1] |

| Molecular Weight | 124.18 g/mol | [PubChem][1] |

| Topological Polar Surface Area | 9.2 Ų | [PubChem][1] |

| XLogP3 | 1.5 | [PubChem][1] |

| Synonyms | cis-1,3,3a,4,7,7a-hexahydroisobenzofuran | [PubChem][1] |

Mechanistic Pathways in Scaffold Diversification

The synthetic utility of 1,3,3a,4,7,7a-hexahydroisobenzofuran lies in the controlled functionalization of its carbocyclic ring. The standard diversification pathway relies on leveraging the diene/alkene system via photooxygenation. By utilizing singlet oxygen (

Fig 1: Mechanistic workflow for the regio- and stereospecific functionalization of the bicyclic core.

Self-Validating Experimental Protocol: Synthesis of Carbasugar Precursors

To ensure scientific integrity and reproducibility, the following protocol details the transformation of the hexahydroisobenzofuran core into epoxy alcohol isomers—the immediate precursors to therapeutic carbasugars[2]. Every step is paired with its mechanistic causality and a self-validating analytical checkpoint.

Step 1: Photooxygenation of the Bicyclic Core

-

Action: Dissolve (3aR,7aS)-1,3,3a,4,7,7a-hexahydroisobenzofuran in dichloromethane (DCM) containing a catalytic amount of tetraphenylporphyrin (TPP). Irradiate the vessel with a 500 W visible light source under a continuous stream of

at 0 °C[2]. -

Causality: TPP acts as a photosensitizer, exciting ground-state triplet oxygen to highly reactive singlet oxygen (

). The low temperature (0 °C) is critical; it suppresses radical-mediated polymerization and ensures strict kinetic control over the facial approach of the oxygen, yielding isomeric hydroperoxides stereospecifically. -

In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The successful formation of the hydroperoxide is validated by the disappearance of the UV-active starting material and the emergence of a new spot that stains dark blue/black when treated with a potassium iodide (KI)/starch indicator (confirming the presence of a peroxide bond).

Step 2: Chemoselective Peroxide Reduction

-

Action: Without prior purification, treat the crude hydroperoxide mixture with titanium tetraisopropoxide (

) and dimethyl sulfide ( -

Causality: The hydroperoxide O–O bond is labile and prone to uncontrolled homolytic cleavage.

functions as a mild Lewis acid, coordinating to the peroxide oxygens and polarizing the bond. This activation allows -

In-Process Validation: Extract a crude aliquot for

NMR spectroscopy. The transformation is validated by the disappearance of the broad, downfield hydroperoxide proton signal (~8.0–9.0 ppm) and the appearance of a sharper alcohol proton signal (~2.0–3.0 ppm), which can be confirmed by its disappearance upon a

Step 3: Diastereoselective Epoxidation

-

Action: Acetylate the resulting alcohol using acetic anhydride (

) in pyridine. React the formed monoacetate with meta-chloroperoxybenzoic acid (m-CPBA) in DCM, followed by gentle hydrolysis with ammonia ( -

Causality: Acetylation protects the hydroxyl group from oxidative degradation. Subsequent treatment with m-CPBA initiates an electrophilic epoxidation of the remaining double bond. The steric bulk of the fused tetrahydrofuran ring and the newly installed acetate group direct the peroxy acid to the less hindered face of the alkene, guaranteeing high diastereoselectivity. Final ammonolysis removes the acetate protecting group[2][5].

-

In-Process Validation: High-Resolution Mass Spectrometry (HRMS) must confirm an exact mass shift corresponding to oxygen insertion (+16 Da). Furthermore, 2D NOESY NMR is required to validate the relative stereochemistry; the epoxide protons must lack NOE cross-peaks with the sterically bulky bridgehead protons, confirming anti-face addition.

Biological Applications & Target Profiling

The derivatives of 1,3,3a,4,7,7a-hexahydroisobenzofuran are not merely synthetic curiosities; they are direct pipeline candidates for metabolic and oncological therapeutics. By opening the epoxide rings of the synthesized intermediates with nucleophiles (e.g., sulfamic acid or ammonia), researchers generate highly functionalized cyclohexane pentols[2][5].

These polyhydroxylated cyclohexanes (carbasugars) mimic the structural topography of natural sugars but lack the labile glycosidic oxygen atom. This renders them highly stable against enzymatic cleavage, allowing them to act as potent, competitive inhibitors of

Fig 2: Logical relationship mapping of hexahydroisobenzofuran derivatives to therapeutic targets.

References

-

Title: 1,3,3a,4,7,7a-Hexahydroisobenzofuran | C8H12O - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Regio- and stereospecific synthesis of rac-carbasugar-based cyclohexane pentols; Investigations of their α- and β-glucosidase inhibitions Source: PubMed (NIH) / Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Mechanistic Characterisation of Two Sesquiterpene Cyclases from the Plant Pathogenic Fungus Fusarium fujikuroi Source: Refubium - Freie Universität Berlin URL: [Link]

Sources

- 1. 1,3,3a,4,7,7a-Hexahydroisobenzofuran | C8H12O | CID 242998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regio- and stereospecific synthesis of rac-carbasugar-based cyclohexane pentols; Investigations of their α- and β-glucosidase inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. 1,3,3a,4,7,7a-hexahydro-2-benzofuran | 4743-55-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

Molecular Weight and Physicochemical Characteristics of Hexahydroisobenzofuran

The following technical guide details the molecular weight, physicochemical properties, and synthesis of hexahydroisobenzofuran (specifically the 1,3,3a,4,7,7a-hexahydro isomer), a bicyclic ether scaffold used in organic synthesis and fragrance chemistry.

Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

Hexahydroisobenzofuran typically refers to 1,3,3a,4,7,7a-hexahydroisobenzofuran (systematically known as 8-oxabicyclo[4.3.0]non-3-ene ).[1] It is a bicyclic ether formed by the fusion of a tetrahydrofuran ring with a cyclohexene ring.

This molecule is distinct from its oxidized derivatives, such as hexahydrophthalic anhydride (hexahydroisobenzofuran-1,3-dione), which are often conflated in commercial catalogs. This guide focuses on the ether form (C₈H₁₂O), a key intermediate in the synthesis of complex terpenes and fragrance ingredients due to its defined stereochemistry.

Chemical Identity Table

| Parameter | Data |

| Common Name | Hexahydroisobenzofuran |

| Systematic Name | 1,3,3a,4,7,7a-Hexahydroisobenzofuran; 8-Oxabicyclo[4.3.0]non-3-ene |

| CAS Number | 3470-42-6 (General); 3471-41-8 (cis-isomer) |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| SMILES | C1C=CC2COC2C1 (General) |

| Stereochemistry | Predominantly cis-fused (endo-Diels-Alder product) |

Disambiguation: The "Hexahydro" Nomenclature

In industrial contexts, the term "hexahydroisobenzofuran" is frequently used as a shorthand for oxidized derivatives. It is critical to distinguish between these three distinct chemical entities to avoid experimental error.

| Compound | Structure / Function | CAS No.[1][2][3][4][5] | MW |

| Hexahydroisobenzofuran | Bicyclic Ether (Target) . Reduced scaffold. | 3470-42-6 | 124.18 |

| Hexahydroisobenzofuran-1,3-dione | Anhydride . Also known as Hexahydrophthalic Anhydride (HHPA). Epoxy curing agent. | 85-42-7 | 154.16 |

| Hexahydroisobenzofuran-1(3H)-one | Lactone . Also known as Hexahydrophthalide. | 2611-01-0 | 140.18 |

Physicochemical Profile

The physicochemical characteristics of 1,3,3a,4,7,7a-hexahydroisobenzofuran are defined by its bicyclic lipophilic core and the ether oxygen, which acts as a hydrogen bond acceptor.

| Property | Value | Notes |

| Molecular Weight | 124.18 g/mol | Monoisotopic mass: 124.0888 Da |

| LogP (Octanol/Water) | ~1.5 | Moderately lipophilic; crosses biological membranes easily.[1] |

| Hydrogen Bond Donors | 0 | Lacks -OH or -NH groups. |

| Hydrogen Bond Acceptors | 1 | Ether oxygen. |

| Topological Polar Surface Area | 9.2 Ų | Low TPSA indicates high permeability. |

| Physical State | Liquid | At standard temperature and pressure. |

| Solubility | Organic Solvents | Soluble in DCM, THF, Ethanol. Insoluble in water.[3] |

Synthesis and Structural Analysis

The synthesis of hexahydroisobenzofuran is a classic example of stereocontrolled construction using the Diels-Alder reaction . The pathway ensures a cis-ring fusion, which is thermodynamically favored in the bicyclic[4.3.0] system generated via endo-addition.

Stereochemical Configuration

-

Cis-Fusion : The bridgehead hydrogens at positions 3a and 7a are on the same face of the ring system. This conformation allows the 5-membered ether ring to adopt an envelope geometry fused to the half-chair of the cyclohexene.

-

Trans-Fusion : Highly strained in the [4.3.0] system containing a double bond; the cis isomer is the exclusive product of the standard synthetic route described below.

Synthesis Pathway (Graphviz Diagram)

The following diagram illustrates the conversion of 1,3-butadiene and maleic anhydride into the final ether scaffold via reduction and cyclization.

Figure 1: Stereoselective synthesis of cis-hexahydroisobenzofuran via Diels-Alder and cyclodehydration.

Experimental Protocol: Synthesis of cis-Hexahydroisobenzofuran

Objective : To synthesize 1,3,3a,4,7,7a-hexahydroisobenzofuran (C₈H₁₂O) starting from cis-4-cyclohexene-1,2-dimethanol.

Reagents

-

Precursor : cis-4-Cyclohexene-1,2-dimethanol (derived from reduction of tetrahydrophthalic anhydride).

-

Catalyst : p-Toluenesulfonic acid (pTSA) or Sulfuric acid (H₂SO₄).

-

Solvent : Toluene (for azeotropic removal of water).

Methodology

-

Setup : Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with cis-4-cyclohexene-1,2-dimethanol (1.0 equiv) and pTSA (0.05 equiv) in Toluene (0.5 M).

-

Cyclization : Heat the mixture to reflux (110°C). As the reaction proceeds, water is generated via the intramolecular etherification and collected in the Dean-Stark trap.

-

Monitoring : Monitor by TLC or GC-MS. The disappearance of the diol and appearance of a less polar spot indicates conversion.

-

Workup : Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and brine.

-

Purification : Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via vacuum distillation or flash chromatography (SiO₂, Hexanes/EtOAc gradient).

-

Validation : Confirm structure via ¹H NMR. Look for the disappearance of hydroxyl protons and the retention of the alkene protons (~5.6 ppm) and the ether methylene protons (~3.5-4.0 ppm).

Applications in Drug Development & Fragrance[10]

-

Fragrance Chemistry : The hexahydroisobenzofuran scaffold provides a "woody" or "green" olfactory note. It is often functionalized (e.g., methylation) to tune volatility and scent profile.

-

Pharmaceutical Intermediate : The double bond in the 6-membered ring serves as a handle for further functionalization (e.g., epoxidation, dihydroxylation) to create complex polysubstituted cyclohexane derivatives found in bioactive natural products.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12485270, (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran. Retrieved from [Link]

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 242998, 1,3,3a,4,7,7a-Hexahydroisobenzofuran. Retrieved from [Link]

-

ChemSrc . 1,3,3a,4,7,7a-Hexahydroisobenzofuran (CAS 3471-41-8) Physicochemical Data. Retrieved from [Link]

Sources

- 1. (3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-2-benzofuran | C8H12O | CID 12485270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol | C22H28O9 | CID 173836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ethyl hexahydro-3H-benzofuran-2-one, 54491-17-7 [thegoodscentscompany.com]

- 4. chemscene.com [chemscene.com]

- 5. chemsynthesis.com [chemsynthesis.com]

Reactivity Profile of the Furan Ring in Hexahydroisobenzofuran Systems: A Mechanistic and Synthetic Guide

Executive Summary

The hexahydroisobenzofuran (HIBF) scaffold—a bicyclic framework comprising a fully saturated cyclohexane ring fused to a five-membered furan or hydrofuran derivative—is a privileged structural motif in both medicinal chemistry and advanced materials science[1][2]. The chemical behavior of this system is heavily dictated by the saturation state and substitution pattern of its oxygen-containing ring.

As an Application Scientist navigating complex synthetic routes, understanding the causality behind the furan ring's reactivity is paramount. This whitepaper deconstructs the mechanistic pathways of the HIBF core, ranging from the transient diene reactivity of fully conjugated isobenzofurans to the nucleophilic ring-opening of hexahydroisobenzofuran-1,3-diones.

Transient Diene Reactivity: Oxidative Generation and Diels-Alder Cycloadditions

While the fully saturated HIBF core is highly stable, introducing unsaturation into the furan ring completely alters its chemical profile. Fully conjugated isobenzofurans (IBFs) are highly reactive,

Mechanistic Causality

The generation of IBFs from saturated phthalan precursors is achieved via oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3]. Mechanistic studies utilizing radical inhibitors like butylated hydroxytoluene (BHT) show no discernible suppression of the reaction, confirming that the oxidation proceeds via a direct hydride transfer rather than a single electron transfer (SET) or hydrogen atom transfer (HAT)[4]. Once formed, the transient IBF acts as an electron-rich diene, immediately reacting with electron-deficient dienophiles (e.g., N-phenylmaleimide or benzoquinone) to yield oxygen-bridged polycyclic adducts[3][4].

Tandem oxidation and Diels-Alder cycloaddition pathway of phthalan precursors.

Validated Protocol: Tandem Oxidation/Diels-Alder Reaction

Objective: Synthesize (3aR,9aS)-5,8-Dimethoxy-2-phenyl-1,3,3a,4,9,9a-hexahydro-4,9-epoxybenzo[f]isoindole-1,3-dione.

-

Preparation: In a flame-dried Schlenk flask under argon, dissolve the phthalan precursor (1.00 mmol) and N-phenylmaleimide (5.00 mmol, 5.0 equiv) in 5.0 mL of anhydrous benzene[3].

-

Causality: Benzene is chosen because it is inert to DDQ and provides the optimal thermal energy at 70 °C to overcome the cycloaddition activation barrier without accelerating IBF decomposition. Excess dienophile drives the equilibrium toward the cycloadduct, preventing IBF dimerization[4].

-

-

Catalytic Activation: Add Mn(OAc)

(6.0 equiv) to the solution. -

Oxidant Addition: Add DDQ (0.20 mmol, 20 mol%) portionwise over 15 minutes.

-

Reaction & Workup: Heat the mixture to 70 °C for 1 hour. Monitor via TLC until the phthalan is consumed. Cool to room temperature, filter through a short pad of Celite to remove manganese salts, and concentrate in vacuo. Purify via silica gel chromatography to isolate the oxygen-bridged polycycle.

Radical-Catalyzed Cascade Cyclization to Hexahydroisobenzofuran-1(3H)-ones

The hexahydroisobenzofuran-1(3H)-one skeleton (where the furan ring exists as a saturated lactone) is a critical moiety in bioactive natural products like fraxinellone and drugs such as the PAR-1 antagonist vorapaxar[5]. Constructing this lactone ring via traditional intramolecular Diels-Alder reactions often suffers from poor exo/endo selectivity[5].

Pyridine-Boryl Radical Catalysis

A breakthrough approach utilizes pyridine-boryl radical catalysis to drive an intramolecular formal [4+2] cycloaddition of alkene-tethered cyclobutyl ketones[1]. Acceptor-acceptor cyclobutanes are notoriously resistant to ring-opening due to high carbon-carbon bond dissociation energies[1]. The pyridine-boryl radical specifically targets the ketone moiety, generating a transient ketyl radical that drastically lowers the activation energy for C-C bond cleavage[1][5].

Pyridine-boryl radical-catalyzed formal [4+2] cycloaddition mechanism.

Validated Protocol: Radical Cascade Cyclization

-

Initiation: In a glovebox, combine the alkene-tethered cyclobutyl ketone (0.2 mmol), a pyridine-borane complex (10 mol%), and a radical initiator (e.g., AIBN, 5 mol%) in anhydrous PhCF

(2.0 mL). -

Thermal Activation: Seal the reaction vessel and heat to 80 °C for 12 hours.

-

Causality: Thermal decomposition of AIBN generates primary radicals that abstract hydrogen from the pyridine-borane complex, yielding the active pyridine-boryl radical species[1].

-

-

Cyclization: The boryl radical attacks the ketone, inducing ring-opening of the cyclobutane. The resulting radical intermediate undergoes an intramolecular 6-endo-trig or 5-exo-trig cyclization with the tethered alkene, followed by radical recombination to form the hexahydroisobenzofuran-1(3H)-one[5].

-

Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography. The rigid transition state ensures moderate to good diastereoselectivity[1].

Photochemical and Nucleophilic Reactivity Profiles

Photochemical Chemoselectivity

The saturation level of the cyclohexane ring strictly dictates the photochemical behavior of the fused furan-2-one system. When irradiated, tetrahydro-isobenzofuran-1-ones primarily undergo di-

Nucleophilic Ring-Opening of Hexahydroisobenzofuran-1,3-diones

Hexahydrophthalic anhydride (HHPA), formally known as hexahydroisobenzofuran-1,3-dione, features a highly reactive furan-1,3-dione ring[2]. The dual carbonyl groups make the ring highly susceptible to nucleophilic attack by alcohols or amines[2].

-

Industrial Application: This ring-opening reactivity is the cornerstone of its use as a premium curing agent for epoxy resins. Upon nucleophilic attack by the epoxy's hydroxyl groups, the anhydride ring opens to form a carboxylic acid, which subsequently reacts with another epoxide ring, creating a highly cross-linked, thermally stable polymer matrix[2]. The fully saturated cyclohexane backbone provides superior UV resistance compared to aromatic phthalic anhydrides.

Quantitative Data Summary

The following table synthesizes the reaction parameters and yields for the key transformations of the HIBF furan ring across different saturation states:

| Substrate Class | Furan Ring State | Primary Reactivity | Key Reagents / Conditions | Typical Yields |

| Phthalans | Saturated (Pre-IBF) | Oxidation to Diene | DDQ (20 mol%), Mn(OAc) | 65% - 85% (as cycloadducts)[4] |

| Isobenzofurans | Fully Conjugated | [4+2] Cycloaddition | N-phenylmaleimide or Benzoquinone | Quantitative (Trapped in situ)[3] |

| Cyclobutyl Ketones | Open Precursor | Radical Cascade | Pyridine-borane, AIBN, PhCF | 55% - 75% (Moderate dr)[1][5] |

| Hexahydro-IBF-1-ones | Saturated Lactone | Photoreduction | UV Irradiation, Protic Solvent | 40% - 60%[6] |

| Hexahydro-IBF-1,3-diones | Anhydride | Nucleophilic Ring-Opening | Epoxides / Alcohols / Amines, Heat | >95% (Polymer Curing)[2] |

References

- Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones.Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and anti-HIV activity of conformationally restricted bicyclic hexahydroisobenzofuran nucleoside analogs.PMC / NIH.

- Furan-2(3H)- and -2(5H)-ones. Part 7.1 Photochemical behaviour of tetrahydro- and hexahydro-isobenzofuran-1-one systems.J. Chem. Soc., Perkin Trans. 1 (RSC Publishing).

- Hexahydrophthalic anhydride | CymitQuimica.CymitQuimica.

- Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions.

Sources

- 1. Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CAS 85-42-7: Hexahydrophthalic anhydride | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Furan-2(3H)- and -2(5H)-ones. Part 7.1 Photochemical behaviour of tetrahydro- and hexahydro-isobenzofuran-1-one systems: a mechanistic and exploratory study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Top 8 papers published in the topic of Isobenzofuran in 1997 [scispace.com]

The Hexahydroisobenzofuran Scaffold: Synthetic Evolution from IMDAF to Radical Cascades

Executive Summary

The hexahydroisobenzofuran scaffold (7-oxabicyclo[4.3.0]nonane) represents a privileged core structure in organic chemistry, serving as the skeletal backbone for a diverse array of bioactive natural products, including spongian diterpenes, avermectins, and various sesquiterpene lactones.[1][2] Its pharmacological relevance spans from neuroprotective agents to topoisomerase II inhibitors. However, the synthesis of this bicyclic ether has historically presented a significant stereochemical challenge: controlling the cis- or trans-fusion of the ring junction while installing multiple contiguous stereocenters.

This technical guide traces the synthetic evolution of the hexahydroisobenzofuran core, moving from the thermodynamic constraints of early hydrogenation methods to the stereocontrolled precision of the Intramolecular Diels-Alder of Furan (IMDAF) reaction, and finally to cutting-edge pyridine-boryl radical cascade cyclizations.

Part 1: Structural Significance & The Stereochemical Challenge[3]

The core structure consists of a saturated furan ring fused to a cyclohexane ring. The bioactivity of molecules containing this scaffold often hinges on the specific stereochemistry of the ring fusion.

-

Cis-Fused: Thermodynamically less stable in certain conformations but prevalent in natural products like the Gracilin family.

-

Trans-Fused: Often more rigid; found in specific terpene metabolites.

Key Bioactive Targets

| Compound Class | Biological Target | Structural Feature |

| Spongian Diterpenes | Anti-inflammatory / Cytotoxic | Cis-fused lactone/ether moiety |

| Avermectins | Glutamate-gated chloride channels | Spiro-fused hexahydrobenzofuran units |

| Fraxinellone | Neuroprotection | Hexahydroisobenzofuran-1(3H)-one core |

Part 2: The Classical Era – The IMDAF Approach